5-fluoro-3-nitro-1H-pyrazole
Description
Overview of Pyrazole (B372694) Derivatives in Academic Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts them with a wide range of chemical and biological activities. researchgate.net This versatile scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is frequently found in molecules with diverse pharmacological effects. researchgate.netacs.org Pyrazole derivatives have been extensively investigated and developed as therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, analgesic, and neuroprotective properties. ontosight.aismolecule.com Notable examples of pyrazole-based drugs include the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant. researchgate.net Beyond medicine, these compounds are crucial in agrochemicals as fungicides and herbicides, and in materials science for creating dyes and polymers. researchgate.net The ongoing research into pyrazole derivatives focuses on synthesizing novel structures and exploring their potential applications across various scientific disciplines. acs.org
Significance of Fluorine and Nitro Substituents in Heterocyclic Systems
The introduction of fluorine atoms and nitro groups into heterocyclic compounds like pyrazole dramatically alters their physicochemical and biological properties.
Fluorine: The incorporation of fluorine is a widely used strategy in drug design. acs.org Due to its high electronegativity and small size, fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to metabolism, increase its binding affinity to target proteins, and modulate its acidity (pKa) and lipophilicity. researchgate.netacs.org These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds more effective and durable as therapeutic agents. Approximately 20-30% of all pharmaceuticals contain fluorine, highlighting its importance in modern medicinal chemistry.
Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences a molecule's electronic properties. evitachem.com This feature can enhance interactions with biological targets and is a key component in many bioactive molecules, including antimicrobials. evitachem.com The nitro group can act as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group associated with toxicity), often through redox reactions within cells. evitachem.com In synthetic chemistry, the nitro group is a versatile functional group. It activates the heterocyclic ring for certain reactions and can be readily reduced to an amino group (NH₂), providing a synthetic handle for creating a wide array of new derivatives. evitachem.com
Current Research Landscape on Substituted Pyrazoles
The current research on substituted pyrazoles is vibrant and expansive, with thousands of new studies published annually. A significant trend is the development of novel, efficient, and environmentally friendly synthetic methodologies, including microwave-assisted synthesis, ultrasound irradiation, and multi-component reactions. These methods aim to produce complex pyrazole derivatives with high yields and reduced environmental impact.
In medicinal chemistry, research is heavily focused on structure-activity relationship (SAR) studies to design and synthesize pyrazole derivatives with enhanced potency and selectivity against various diseases. ontosight.ai There is a strong emphasis on developing new anticancer agents that target specific cellular pathways, as well as novel antimicrobial and anti-inflammatory drugs. ontosight.aismolecule.com The ever-increasing number of publications and patents related to fluorinated pyrazoles, in particular, underscores their growing importance in both pharmaceutical and agrochemical research and development. researchgate.net
Compound Information
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIQASGJKUOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 3 Nitro 1h Pyrazole and Analogous Fluoronitropyrazoles
Advanced Synthetic Techniques and Green Chemistry Approaches
One-Pot Synthetic Protocols
For the synthesis of nitropyrazoles, a one-pot method has been developed for 3-nitro-1H-pyrazole. This process involves the nitration of pyrazole (B372694) to form an N-nitropyrazole intermediate, which is then subjected to a high-pressure rearrangement in a hydrothermal reactor without purification. guidechem.com This avoids the use of toxic, high-boiling point organic solvents like benzonitrile (B105546) or n-octanol that are typically required for the rearrangement step. guidechem.com
In the realm of fluorinated pyrazoles, one-pot syntheses often proceed via cycloaddition reactions. A prominent example is the [3+2] cycloaddition of in situ-generated trifluoroacetonitrile (B1584977) imines with various dipolarophiles like enones or alkynes. acs.orgacs.orgnih.gov This method provides a versatile route to 3-trifluoromethylpyrazoles. acs.orgnih.gov Another approach involves the reaction of fluorinated olefins with hydrazines. For instance, 5-fluoro-1H-pyrazoles can be prepared by reacting specific fluorinated olefins with hydrazine (B178648) derivatives in the presence of a base and water. google.com
A one-pot, three-component reaction under microwave irradiation has also been utilized to synthesize fluorinated pyrazoline precursors, which can then be oxidized to the corresponding pyrazole. mdpi.com This method combines an aldehyde, a ketone, and a hydrazine derivative to rapidly form the pyrazoline ring. mdpi.com
While a specific one-pot protocol for 5-fluoro-3-nitro-1H-pyrazole is not extensively detailed in the reviewed literature, a plausible strategy could involve the cyclization of a precursor already containing a fluorine atom with a hydrazine, followed by in-situ nitration. Direct nitration of 5-fluoropyrazole using a nitrating agent like nitric acid in trifluoroacetic anhydride (B1165640) is a known transformation that could potentially be integrated into a one-pot sequence. researchgate.net
Table 1: Comparison of One-Pot Pyrazole Synthesis Strategies
| Target Compound/Class | Key Reactants | Methodology | Key Advantages |
|---|---|---|---|
| 3-Nitro-1H-pyrazole | Pyrazole, Nitrating agent | Nitration followed by hydrothermal rearrangement | Avoids toxic high-boiling solvents |
| 1-Aryl-3-trifluoromethylpyrazoles | Hydrazonoyl halides, Acetylene surrogate | In situ generation of nitrile imine, (3+3) annulation, then dehydration/ring contraction | High efficiency and control of regioselectivity |
| 5-Fluoro-1H-pyrazoles | Fluorinated olefin, Hydrazine | Cyclization reaction in the presence of base and water | Direct route to 5-fluorinated core |
| Fluorinated Pyrazolines | Aldehyde, Ketone, Hydrazine | Microwave-assisted three-component reaction | Rapid synthesis of pyrazole precursors |
Catalytic Methods in Pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. In pyrazole synthesis, both metal-based and organocatalysts have been employed to facilitate various transformations.
A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has demonstrated significant activity and selectivity in the one-pot, three-component synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.gov This copper-immobilized layered double hydroxide (B78521) catalyst facilitates the reaction of benzaldehydes, malononitrile, and phenyl hydrazine in an environmentally friendly water/ethanol solvent system at a mild temperature of 55 °C. nih.gov The key benefits of this catalytic system include high yields (85–93%), short reaction times (15–27 minutes), and excellent reusability for at least four cycles without a significant drop in activity. nih.gov
While not used for the primary ring formation, palladium on carbon (Pd/C) is a widely used catalyst for post-synthesis modifications of the pyrazole ring. For example, it is employed in the catalytic hydrogenation of a nitro group to an amino group on a substituted pyrazole core. fluorine1.ru This step is crucial for the synthesis of agrochemically important compounds like 5-amino-N-pyrimidinyl-pyrazole triflones. fluorine1.ru
The synthesis of fluorinated pyrazoles can also be influenced by catalysis. Copper-catalyzed N-arylation of 3-trifluoromethyl-1H-pyrazole represents a traditional method for introducing aryl substituents onto the pyrazole nitrogen. nih.gov
Table 2: Catalytic Approaches in the Synthesis of Pyrazole Derivatives
| Catalyst | Reaction Type | Substrates | Solvent/Conditions | Outcome/Advantage |
|---|---|---|---|---|
| LDH@PTRMS@DCMBA@CuI | Three-component synthesis | Benzaldehydes, Malononitrile, Phenyl hydrazine | H₂O/EtOH, 55 °C | High yields, short reaction time, catalyst reusability |
| Palladium on Carbon (Pd/C) | Hydrogenation (Reduction) | 4-Aryl-5-nitro-pyrazole triflone | Methanol, H₂ atmosphere | Selective reduction of nitro group to amine |
| Copper (Cu) | N-arylation | 3-Trifluoromethyl-1H-pyrazole | Not specified | Formation of N-aryl pyrazoles |
Solvent Effects on Reaction Outcomes
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, selectivity, and even the final product structure. In the synthesis of fluoronitropyrazoles and their analogs, solvent polarity can dictate the reaction pathway.
A clear example of this is seen in the oxidation of trans-configured 5-acyl-pyrazolines, which are intermediates in the synthesis of 3-trifluoromethylpyrazoles. acs.org The aromatization of these intermediates using manganese dioxide (MnO₂) leads to different products depending on the solvent's polarity.
In a nonpolar solvent such as hexane, the reaction proceeds through a deacylative oxidation pathway, yielding 1,3,4-trisubstituted pyrazoles with excellent selectivity (96% yield). acs.org
In a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the deacylative pathway is suppressed, and the reaction favors a trans-elimination of two hydrogen atoms, leading to the formation of fully substituted 5-acyl-pyrazoles. acs.org
This solvent-dependent selectivity is attributed to the modulation of the oxidant's potential; the oxidative power of MnO₂ is reduced in polar DMSO compared to nonpolar hexane. acs.org
The use of "green" solvents is also a consideration in modern synthesis. For example, Polyethylene glycol (PEG-400) has been employed as a solvent for the Claisen-Schmidt condensation to produce chalcones, which are key precursors for pyrazoline and subsequent pyrazole synthesis. researcher.life
Table 3: Influence of Solvent on the Oxidation of 5-Acyl-pyrazolines
| Solvent | Solvent Polarity | Reaction Pathway | Primary Product | Yield |
|---|---|---|---|---|
| Hexane | Nonpolar | Deacylative Oxidation | 1,3,4-Trisubstituted Pyrazole | 96% |
| DMSO | Polar | trans-Elimination | Fully Substituted 5-Acyl-pyrazole | Not specified |
| THF | Polar | trans-Elimination | Fully Substituted 5-Acyl-pyrazole | Low yield of deacylated product |
| MeCN | Polar | trans-Elimination | Fully Substituted 5-Acyl-pyrazole | Low yield of deacylated product |
Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 3 Nitro 1h Pyrazole
Influence of Electron-Withdrawing Substituents on Ring Activation
The pyrazole (B372694) ring is an electron-rich aromatic system, but the attachment of electron-withdrawing groups such as fluorine and a nitro group drastically alters this characteristic. Both the fluorine atom, through its strong negative inductive effect (-I), and the nitro group, via both inductive (-I) and resonance (-M) effects, pull electron density away from the pyrazole ring. This synergistic effect results in a pronounced electron deficiency across the heterocyclic core.
This deactivation of the ring has profound implications for its reactivity. The reduced electron density makes the pyrazole ring less susceptible to attack by electrophiles. Conversely, the electron-deficient nature of the carbon atoms in the ring, particularly those bearing or adjacent to the electron-withdrawing substituents, enhances their susceptibility to nucleophilic attack. Computational studies have shown that this combination of substituents creates a significant partial positive charge (δ+) accumulation, rendering the ring activated towards nucleophiles.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic compounds. In the case of the parent pyrazole, electrophilic attack typically occurs at the C4 position, which possesses the highest electron density. However, the strong deactivating nature of the fluoro and nitro groups in 5-fluoro-3-nitro-1H-pyrazole makes electrophilic aromatic substitution challenging. The pyrazole ring in this compound is significantly less nucleophilic than benzene, making it resistant to reactions with all but the most potent electrophiles.
Positional Selectivity of Electrophilic Attack
Should an electrophilic aromatic substitution reaction be forced to occur on the this compound ring, the directing effects of the existing substituents would determine the position of the incoming electrophile. The pyrazole ring itself directs incoming electrophiles to the C4 position. However, the nitro group at C3 is a powerful deactivating group and a meta-director. The fluorine atom at C5 is also deactivating but is considered an ortho-, para-director in aromatic systems, which in the pyrazole ring corresponds to directing to the C4 position.
Given the strong deactivating influence of both substituents, it is highly probable that the pyrazole ring of this compound is effectively deactivated towards electrophilic aromatic substitution under standard conditions. Any forced reaction would likely require harsh conditions and may result in a mixture of products or decomposition.
Nucleophilic Substitution Reactions
The electron-deficient character of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine and nitro groups activate the ring towards attack by nucleophiles, a reactivity pattern that is uncommon for the parent pyrazole ring.
Facilitated Nucleophilic Attack at Electron-Deficient Centers
The positions most susceptible to nucleophilic attack are the carbon atoms bearing the electron-withdrawing groups, namely C3 and C5. The nitro group at C3 strongly activates the ring for nucleophilic attack. The fluorine atom at C5 is a good leaving group in SNAr reactions. Therefore, nucleophilic attack can potentially occur at either the C3 or C5 position, leading to the displacement of the nitro or fluoro group, respectively. The regioselectivity of the nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. For instance, in other nitrated pyrazoles, such as 1-methyl-3,4,5-trinitro-1H-pyrazole, nucleophilic substitution preferentially occurs at the C5 position, displacing the nitro group. researchgate.net
Reduction Reactions of the Nitro Group
The nitro group at the C3 position of this compound can be readily reduced to an amino group. This transformation is a common and synthetically useful reaction for nitroaromatic compounds. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. fluorine1.ru Chemical reducing agents like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in acidic media are also effective. nih.gov The product of this reduction is 3-amino-5-fluoro-1H-pyrazole, a valuable intermediate for further derivatization.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Conditions |
|---|---|
| H₂/Pd-C | Methanol, room temperature |
| Raney Nickel | Hydrogen atmosphere |
| Fe/HCl | Reflux |
| SnCl₂/HCl | Room temperature |
Condensation and Derivatization Reactions
The product of the nitro group reduction, 3-amino-5-fluoro-1H-pyrazole, is a versatile building block for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles. The presence of the amino group at C3 and the adjacent ring nitrogen atom (N2) provides two nucleophilic centers, allowing for condensation reactions with 1,3-dielectrophilic reagents.
A prominent example of this reactivity is the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3-amino-5-fluoro-1H-pyrazole with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, in the presence of an acid or base catalyst, leads to a cyclocondensation reaction. nih.govnih.gov The initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons is followed by an intramolecular cyclization and dehydration to afford the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. The regioselectivity of the cyclization is influenced by the nature of the substituents on the β-dicarbonyl compound. nih.govnih.gov
This condensation reaction provides a powerful method for the construction of a diverse range of substituted pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
Rearrangement Mechanisms in Substituted Nitropyrazoles (e.g., ANRORC mechanisms)
The pyrazole ring, particularly when substituted with electron-withdrawing groups such as nitro and fluoro moieties, can undergo various rearrangement reactions. These transformations are often complex and can be influenced by reaction conditions and the nature of the substituents. One of the notable rearrangement pathways in heterocyclic chemistry is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org
The ANRORC mechanism is a type of nucleophilic substitution reaction that proceeds through a sequence of steps involving the addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, and subsequent ring closure to yield the final product. wikipedia.org This mechanism is particularly relevant in systems that are susceptible to nucleophilic attack. For instance, the synthesis of pyrazole from pyrimidine (B1678525) and hydrazine (B178648) is proposed to follow an ANRORC pathway. rrbdavc.org
In the context of substituted nitropyrazoles, the ANRORC mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. This reaction yields a mixture of regioisomeric 1-aryl-3-methyl-4-nitro-1H-pyrazoles and 1-aryl-5-methyl-4-nitro-1H-pyrazoles, suggesting a ring-opening and closure process that allows for the scrambling of substituents. researchgate.net The initial step involves the nucleophilic attack of the arylhydrazine on the pyrazole ring, facilitated by the electron-withdrawing nitro groups.
While direct evidence for the ANRORC mechanism in this compound is not extensively documented, the electronic properties of this compound—namely the presence of a good leaving group (fluorine) and the activating effect of the nitro group—suggest that it could be susceptible to such rearrangements under specific conditions with potent nucleophiles.
Other rearrangement phenomena in nitropyrazoles have also been observed. For example, N-nitropyrazoles can undergo thermal or acid-catalyzed rearrangement to form C-nitropyrazoles. nih.govacs.org Specifically, N-nitropyrazole has been shown to rearrange to 4-nitropyrazole in the presence of sulfuric acid. guidechem.com This type of rearrangement involves the migration of the nitro group from a nitrogen atom of the pyrazole ring to a carbon atom.
Furthermore, more unusual and complex rearrangements have been documented. In one instance, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole did not lead to the expected furoxan ring but instead initiated a cascade of reactions involving a transient nitrene intermediate, pyrazole ring opening, and subsequent recyclization. preprints.orgnih.gov This highlights the diverse and sometimes unexpected reactivity of substituted nitropyrazoles.
The potential for such rearrangements in this compound would likely be dependent on the specific reaction conditions and the nucleophile employed. The interplay between the electron-withdrawing nitro group and the electronegative fluorine atom at positions that are part of the ANRORC reaction coordinate could lead to unique reactivity patterns.
Below is a table summarizing the key aspects of the ANRORC mechanism as it may apply to substituted nitropyrazoles.
| Mechanism Step | Description | Key Intermediates | Influencing Factors |
| Addition of Nucleophile | A nucleophile attacks an electron-deficient carbon atom of the pyrazole ring. | Meisenheimer-like adduct | Strength of the nucleophile, electrophilicity of the pyrazole ring. |
| Ring Opening | The pyrazole ring cleaves, often between a carbon and a nitrogen atom, to form an open-chain intermediate. | Open-chain tautomers | Stability of the open-chain intermediate, presence of activating groups. |
| Ring Closure | The open-chain intermediate undergoes intramolecular cyclization to form a new pyrazole ring. | New heterocyclic ring | Positional electronics of the open-chain intermediate, steric effects. |
Advanced Spectroscopic and Structural Characterization of 5 Fluoro 3 Nitro 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-fluoro-3-nitro-1H-pyrazole in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton and the N-H proton. The chemical shift of the C-H proton is influenced by the electron-withdrawing effects of the adjacent nitro and fluoro groups. The N-H proton signal is typically broad and its chemical shift can vary with solvent and concentration due to hydrogen bonding interactions.
In the ¹³C NMR spectrum, three signals are anticipated for the carbon atoms of the pyrazole ring. The carbon atom attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated organic compounds. The carbon bearing the nitro group (C3) and the remaining carbon (C4) will also have distinct chemical shifts reflecting the electronic effects of the substituents.
The ¹⁹F NMR spectrum provides specific information about the fluorine atom. A single resonance is expected, and its chemical shift is indicative of the electronic environment around the C-F bond.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H (C4-H) | 8.0 - 9.0 | d | ³JHF ≈ 2-4 |
| ¹H (N1-H) | 13.0 - 15.0 | br s | - |
| ¹³C (C3) | 150 - 160 | d | ³JCF ≈ 5-10 |
| ¹³C (C4) | 110 - 120 | d | ²JCF ≈ 20-30 |
| ¹³C (C5) | 155 - 165 | d | ¹JCF ≈ 250-300 |
| ¹⁹F | -110 to -130 | d | ³JFH ≈ 2-4 |
Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by detecting their vibrational frequencies.
The IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. The N-H stretching vibration of the pyrazole ring will likely appear as a broad band in the 3100-3500 cm⁻¹ region, indicative of hydrogen bonding. The C-H stretching of the pyrazole ring is expected around 3000-3100 cm⁻¹. The C=N and N-N stretching vibrations of the pyrazole ring will contribute to absorptions in the fingerprint region (1400-1600 cm⁻¹). The C-F bond stretching vibration typically appears as a strong band in the 1000-1200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H | Stretching | 3100 - 3500 (broad) |
| C-H | Stretching | 3000 - 3100 |
| NO₂ | Asymmetric Stretching | 1500 - 1560 |
| NO₂ | Symmetric Stretching | 1335 - 1380 |
| C=N/C=C | Ring Stretching | 1400 - 1600 |
| C-F | Stretching | 1000 - 1200 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the molecular weight of the compound.
The fragmentation pattern of nitropyrazoles often involves the loss of the nitro group (NO₂) or nitric oxide (NO). The initial fragmentation of this compound is expected to show the loss of a nitro group, leading to a significant fragment ion. Subsequent fragmentation may involve the loss of HCN or other small neutral molecules from the pyrazole ring, which is a characteristic fragmentation pathway for pyrazole derivatives researchgate.net.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 131 | [M]⁺ |
| 85 | [M - NO₂]⁺ |
| 58 | [M - NO₂ - HCN]⁺ |
X-ray Crystallography Studies
While a specific crystal structure for this compound is not publicly available, extensive studies on related pyrazole derivatives provide a strong basis for predicting its solid-state architecture.
Determination of Molecular Conformation and Geometry
X-ray crystallography would reveal the precise three-dimensional arrangement of atoms in the this compound molecule. The pyrazole ring is expected to be planar, a common feature of aromatic heterocyclic systems. The nitro group may be slightly twisted out of the plane of the pyrazole ring. Bond lengths and angles would be consistent with the hybridization of the atoms and the electronic effects of the substituents. For instance, the C-N bonds of the nitro group are expected to be relatively short, and the C-F bond length will be in the typical range for aryl fluorides.
Table 4: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C3-N(O₂) | 1.45 - 1.49 Å |
| C5-F | 1.33 - 1.37 Å |
| N1-N2 | 1.32 - 1.36 Å |
| N2-C3 | 1.35 - 1.39 Å |
| C3-C4 | 1.38 - 1.42 Å |
| C4-C5 | 1.34 - 1.38 Å |
| C5-N1 | 1.33 - 1.37 Å |
| ∠(O-N-O) | 123 - 127° |
| ∠(C4-C3-N(O₂)) | 118 - 122° |
| ∠(C4-C5-F) | 117 - 121° |
Intermolecular Interactions: Hydrogen Bonding (N-H...N, N-H...O, C-H...F)
Hydrogen bonding is expected to play a pivotal role in the crystal structure of this compound.
N-H...N Hydrogen Bonding: A strong and highly directional N-H...N hydrogen bond between the N-H group of one molecule and the sp²-hybridized nitrogen atom (N2) of an adjacent molecule is a classic and robust supramolecular synthon in pyrazole chemistry. This interaction often leads to the formation of dimers or extended chains researchgate.netnih.gov.
N-H...O Hydrogen Bonding: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Therefore, N-H...O hydrogen bonds between the pyrazole N-H and the nitro group of a neighboring molecule are highly probable. These interactions would contribute significantly to the stability of the crystal lattice nih.gov.
C-H...F Hydrogen Bonding: Weak C-H...F hydrogen bonds may also be present, where the C-H bond of the pyrazole ring acts as a donor and the fluorine atom as an acceptor. While weaker than conventional hydrogen bonds, these interactions can play a role in directing the crystal packing.
These varied intermolecular interactions work in concert to create a stable and intricate three-dimensional supramolecular network in the solid state.
Other Weak Interactions (π-π Stacking, C-H...π, van der Waals)
π-π Stacking
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are fundamental in the crystal engineering of organic molecules, influencing their solid-state arrangement and properties. mdpi.com The pyrazole ring in this compound is a π-electron system. The presence of the strongly electron-withdrawing nitro group significantly reduces the electron density of the aromatic ring, making it π-acidic. This electronic characteristic can promote stacking interactions with electron-rich regions of adjacent molecules.
In substituted nitropyrazoles, π-π stacking has been identified as a key factor in determining crystal packing, which in turn influences properties like density and sensitivity in energetic materials. nih.gov For instance, studies on N-nitramino/N-oxyl-functionalized pyrazoles have shown that energetic functionalities can effectively tailor the π-π stacking of the pyrazole backbones. nih.gov Similarly, the crystal structure of a related compound, 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole, reveals π-stacking interactions contributing to the formation of its supramolecular framework. nih.gov
However, the presence of a fluorine substituent can sometimes disrupt typical π-π stacking motifs observed in other halobenzenes, favoring offset or edge-to-face arrangements instead. rsc.org Therefore, in this compound, a balance between the π-acidic nature of the nitro-substituted ring and the potentially disruptive effect of the fluorine atom would dictate the precise geometry of any π-π interactions.
The geometry of π-π stacking is typically characterized by the centroid-to-centroid distance (Cg-Cg), the interplanar distance, and the slip angle. A representative data table for such interactions in heterocyclic compounds is provided below for illustrative purposes.
| Interaction Type | Parameter | Typical Value Range |
|---|---|---|
| Parallel-displaced π-π Stacking | Centroid-to-Centroid Distance (Cg···Cg) | 3.5 - 4.0 Å |
| Interplanar Distance | 3.3 - 3.6 Å | |
| Slip Angle | 15 - 30° |
C-H...π Interactions
C-H...π interactions are weak molecular forces where a carbon-hydrogen bond acts as a weak acid, donating its partial positive charge to the electron-rich π-cloud of a nearby aromatic ring. These interactions are increasingly recognized for their significant role in the stabilization of conformations in both small molecules and large biomolecular systems.
An illustrative table of typical geometric parameters for C-H...π interactions is presented below.
| Parameter | Description | Typical Value Range |
|---|---|---|
| H···Cg Distance | Distance from the hydrogen atom to the centroid of the π-ring | 2.4 - 3.0 Å |
| C-H···Cg Angle | Angle formed by the C-H bond and the vector to the π-ring centroid | 120 - 160° |
van der Waals Forces
For this compound, these non-specific, short-range forces would exist between all adjacent atoms of neighboring molecules. The strength of the London dispersion forces generally increases with the number of electrons and the surface area of the molecule. libretexts.org The collective van der Waals interactions fill the interstitial spaces not governed by stronger, more directional forces, ensuring efficient packing and contributing to the thermodynamic stability of the solid state.
Computational and Theoretical Investigations of 5 Fluoro 3 Nitro 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 5-fluoro-3-nitro-1H-pyrazole, these methods elucidate its electronic structure and predict its chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. researchgate.net Calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a variety of properties. ijcce.ac.iracs.org
For this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles of its most stable conformation. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electron density distribution across the pyrazole (B372694) ring. DFT studies on similar substituted pyrazoles have shown that such substituents can affect the geometry and electronic properties of the molecule. nih.gov
Interactive Data Table: Illustrative DFT Parameters for Substituted Pyrazoles
| Parameter | Pyrazole (Unsubstituted) | 3-Nitropyrazole | 5-Fluoropyrazole (Hypothetical) |
| N1-N2 Bond Length (Å) | ~1.35 | ~1.36 | ~1.34 |
| C3-N2 Bond Length (Å) | ~1.33 | ~1.34 | ~1.33 |
| C5-N1 Bond Length (Å) | ~1.33 | ~1.33 | ~1.32 |
| Dipole Moment (Debye) | ~2.2 | > 3.0 | > 2.5 |
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net
In this compound, the electron-withdrawing nature of both the fluoro and nitro groups is expected to lower the energy of both the HOMO and LUMO. The nitro group, in particular, would significantly lower the LUMO energy, making the molecule a better electron acceptor. The HOMO-LUMO gap for this compound is anticipated to be relatively small, suggesting a higher reactivity compared to unsubstituted pyrazole.
Interactive Data Table: Representative FMO Energies for Substituted Pyrazoles
Note: The following data for related compounds illustrates the expected trends for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Pyrazole | ~ -6.5 | ~ 1.0 | ~ 7.5 |
| 3-Nitropyrazole | ~ -7.2 | ~ -1.5 | ~ 5.7 |
| A Fluorinated Pyrazole Derivative | ~ -6.8 | ~ 0.5 | ~ 7.3 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.orgnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue.
For this compound, the MEP surface would show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The fluorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atom attached to the nitrogen of the pyrazole ring and the regions near the carbon atoms would exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack. github.io
Studies on Aromaticity and Electronic Delocalization
The aromaticity of the pyrazole ring is a key feature that influences its stability and reactivity. Substituents can either enhance or diminish this aromatic character.
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. researchgate.net Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity, and values close to zero imply non-aromatic character. NICS values are typically calculated at the center of the ring (NICS(0)) and at a point 1 Å above the ring (NICS(1)).
For this compound, the pyrazole ring is expected to retain its aromatic character, though the presence of electron-withdrawing substituents might slightly reduce it. Computational studies on substituted pyrazoles have shown that the aromaticity is influenced by the nature of the substituents. scispace.com
Interactive Data Table: Illustrative NICS Values for Substituted Pyrazoles
Note: Specific NICS data for this compound is not available. The table below provides representative values for related systems.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
| Benzene (Reference) | -9.7 | -10.2 | Aromatic |
| Pyrazole | -14.5 | -11.5 | Aromatic |
| 3-Nitropyrazole | ~ -13.0 | ~ -10.5 | Aromatic |
Tautomerism and Conformational Dynamics
1H-pyrazoles with substituents at the 3 and 5 positions can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. The relative stability of these tautomers is influenced by the electronic effects of the substituents. researchgate.netnih.gov
For this compound, two tautomers are possible: this compound and 3-fluoro-5-nitro-1H-pyrazole. Computational studies on similar systems suggest that electron-donating groups tend to favor being at the 3-position, while electron-withdrawing groups prefer the 5-position. scispace.com Given that both fluoro and nitro groups are electron-withdrawing, the relative stability of the tautomers would be a subject of interest for computational investigation. Studies on related compounds indicate that the tautomer with the nitro group at the 3-position and the fluorine at the 5-position (this compound) is likely to be the more stable form. mdpi.com The energy difference between the tautomers can be calculated using DFT to determine their equilibrium population.
Annular Tautomerism of 1H-Pyrazoles
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov In N-unsubstituted 1H-pyrazoles, a proton can migrate between these two nitrogen atoms, a phenomenon known as annular prototropic tautomerism. beilstein-journals.orgpurkh.com This process results in two distinct, yet rapidly interconverting, tautomeric forms, especially when the ring is unsymmetrically substituted at the 3 and 5 positions. beilstein-journals.org This dynamic equilibrium is a fundamental characteristic of the pyrazole system and has been the subject of extensive study. researchgate.net
The two tautomers are structurally different, involving the formal shift of a proton and a redistribution of electrons within the aromatic ring. purkh.com For a compound like this compound, the tautomeric equilibrium involves two structures: this compound and 3-fluoro-5-nitro-1H-pyrazole. The stability and prevalence of each tautomer are not equal and are dictated by a range of internal and external factors. nih.gov
Theoretical studies, often employing quantum-chemical methods, are crucial for understanding the energetic landscape of this tautomeric exchange. superfri.org Calculations of the activation energy for the intramolecular proton migration have found it to be substantial, in the range of 47.8–55.5 kcal/mol, indicating that the uncatalyzed transfer is a high-energy process. nih.gov The existence of this equilibrium is critical as the individual tautomers can exhibit different physicochemical properties and reactivity, which has significant implications for their application in materials science and medicinal chemistry. nih.gov
Theoretical Modeling of Tautomeric Equilibria in Solution and Solid State
Theoretical and computational chemistry provides powerful tools to investigate the tautomeric equilibria of pyrazoles in different phases. acs.org Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to model these systems and predict the relative stability of the tautomers. nih.govnih.gov High-level calculations, for instance using the M06-2X functional with a 6-311++G(d,p) basis set, have been successfully applied to analyze the tautomerism of disubstituted pyrazoles. nih.govnih.gov
In the gas phase and in solution, theoretical models predict the relative energies of the isolated tautomers and how they are influenced by the surrounding medium. Solvation models are employed to simulate the effect of different solvents on the tautomeric equilibrium. nih.gov These models account for the polarity and hydrogen-bonding capabilities of the solvent, which can differentially stabilize the tautomers based on their respective dipole moments. nih.gov Generally, an increase in solvent polarity tends to stabilize both tautomers, but the energetic gap between them may change, thus shifting the equilibrium. nih.gov
In the solid state, the tautomeric preference is often more defined, with one tautomer typically being prevalent in the crystal lattice. nih.govrsc.org Theoretical modeling of the solid state must consider the significant role of intermolecular interactions, such as hydrogen bonding. nih.gov In crystals, N-unsubstituted pyrazoles often form self-associated structures like cyclic dimers, trimers, or linear catemers through N-H···N hydrogen bonds. nih.govrsc.org These specific interactions can strongly favor one tautomeric form over the other. nih.gov X-ray crystallography provides experimental validation of the predicted solid-state structures, and in most cases, only one tautomer is observed within a given crystal. nih.govrsc.org Computational studies have shown that the tautomer present in the solid state is usually the one that is also most abundant in solution. nih.govrsc.org
| Method | Application | Key Findings |
|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Gas phase and solution energy calculations | Predicts relative tautomer stability and influence of substituents. |
| Ab initio (e.g., MP2) | High-accuracy energy calculations | Provides benchmark data on substituent effects and proton transfer barriers. nih.gov |
| Solvation Models (e.g., PCM, CPCM) | Modeling solvent effects | Shows how solvent polarity can shift tautomeric equilibrium. nih.govresearchgate.net |
| X-ray Crystallography Analysis | Solid-state structure determination | Confirms the prevalence of a single tautomer in the crystal lattice. nih.govrsc.org |
Influence of Substituents and Solvent Environment on Tautomeric Preferences
The electronic character of the substituents at the C3 and C5 positions of the pyrazole ring is a determining factor in tautomeric preference. nih.gov A general principle has emerged from numerous computational and experimental studies: the preferred tautomer is the one where the nitrogen atom with the lone pair (the sp2-hybridized nitrogen) is adjacent to the more electron-withdrawing substituent. nih.gov
For this compound, both the fluoro and nitro groups are electron-withdrawing. However, their effects differ. The nitro group is a very strong electron-withdrawing group, both through inductive (σ-withdrawing) and resonance (π-withdrawing) effects. The fluorine atom is strongly σ-withdrawing but can act as a π-donor. nih.gov In cases with a strong electron-withdrawing nitro group, the tautomer where the proton is on the nitrogen adjacent to the nitro group is favored. This places the lone pair on the nitrogen further away from the nitro group and closer to the other substituent. nih.gov Therefore, for this compound, the 3-nitro-5-fluoro-1H-pyrazole tautomer is predicted to be the more stable form. nih.gov
The solvent environment also plays a crucial role in modulating the tautomeric equilibrium. researchgate.net An increase in the polarity of the solvent can diminish the energy difference between tautomers, potentially leading to a measurable equilibrium containing both forms in solution. nih.gov This is because solvents can interact differently with each tautomer depending on their individual dipole moments and hydrogen-bonding capabilities. nih.gov In some cases, while theoretical calculations on isolated molecules might predict a strong preference for one tautomer, the presence of a polar solvent like DMSO can shift the equilibrium to include a significant population of the other tautomer. nih.govnih.gov
| Substituent Type at Position 3 | Electronic Effect | Favored Tautomer Form | Example Substituents |
|---|---|---|---|
| Electron-donating | σ-donating/π-donating | Proton at N1 (3-substituted tautomer) | -CH₃, -NH₂ nih.govnih.gov |
| Electron-withdrawing | σ-withdrawing/π-withdrawing | Proton at N2 (5-substituted tautomer) | -NO₂, -CN, -COOH nih.govnih.gov |
| Halogen | σ-withdrawing/π-donating | Depends on balance, but often favors the 5-substituted tautomer | -F, -Cl nih.gov |
Derivatization and Synthetic Utility of 5 Fluoro 3 Nitro 1h Pyrazole
Preparation of Complex Pyrazole (B372694) Architectures
Functionalized pyrazoles are pivotal precursors in the synthesis of more complex molecular architectures, including fused heterocyclic systems and polysubstituted pyrazole derivatives. nih.govorganic-chemistry.orgnih.gov The reactivity of the pyrazole ring, enhanced by the presence of electron-withdrawing nitro and fluoro groups, theoretically allows for a variety of transformations.
General strategies for elaborating the pyrazole core include:
N-Alkylation and N-Arylation: The acidic N-H proton of the pyrazole ring can be readily substituted to introduce various alkyl or aryl groups, which can bear additional functionalities for further reactions.
Cyclocondensation Reactions: The existing functional groups can be modified to participate in cyclization reactions, leading to fused ring systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyridazines.
Cross-Coupling Reactions: Conversion of the fluoro or nitro group into a handle for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) would enable the introduction of diverse substituents, although this is often challenging with a nitro group present.
Table 1: General Methodologies for Pyrazole Elaboration
| Reaction Type | Description | Potential Application to 3-Fluoro-5-nitro-1H-pyrazole |
| N-Substitution | Introduction of substituents at the ring nitrogen atom. | Alkylation or arylation to introduce further functional handles. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the pyrazole ring by a nucleophile. | The fluorine atom could potentially be displaced by strong nucleophiles. |
| Reduction of Nitro Group | Conversion of the nitro group to an amino group. | Creates a nucleophilic site for further derivatization and cyclization reactions. |
| Cycloaddition Reactions | Participation of the pyrazole ring or its substituents in cycloaddition reactions. | Derivatized side chains could undergo cycloadditions to form fused rings. |
Role as a Synthetic Building Block in Organic Synthesis
The utility of a compound as a synthetic building block is determined by its reactivity and the functional groups it possesses. The presence of both a fluorine atom and a nitro group on the pyrazole ring of 3-fluoro-5-nitro-1H-pyrazole makes it an interesting, albeit underutilized, building block in organic synthesis. These electron-withdrawing groups significantly influence the electronic properties of the pyrazole core.
The isomer, 3-fluoro-4-nitro-1H-pyrazole, is noted as a building block in medicinal and agrochemical research. evitachem.com Its reactivity is characterized by:
Nucleophilic Substitution: The nitro group activates the ring, making it susceptible to nucleophilic attack.
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which then serves as a versatile functional group for forming amides, ureas, and for participating in cyclization reactions. evitachem.com
These principles can be extended to 3-fluoro-5-nitro-1H-pyrazole. The reduction of the nitro group to form 5-fluoro-1H-pyrazol-3-amine would provide a valuable intermediate for the synthesis of various derivatives. However, specific documented examples of 3-fluoro-5-nitro-1H-pyrazole being used as a key building block in the total synthesis of complex molecules or in the development of pharmaceutical candidates are not prevalent in the scientific literature. Its commercial availability suggests it is used as a starting material, but the specifics of these applications are not widely published. bldpharm.com
Applications in Coordination and Organometallic Chemistry
Pyrazole and its derivatives are well-established ligands in coordination and organometallic chemistry due to the presence of two nitrogen atoms with available lone pairs for metal binding. researchgate.netresearchgate.net They can coordinate to metal centers in a variety of modes, including as neutral monodentate ligands or as anionic bridging ligands after deprotonation of the N-H group. researchgate.netmdpi.com
The introduction of functional groups onto the pyrazole ring can modulate the electronic and steric properties of the resulting metal complexes. researchgate.net For example, a recent study described the synthesis of a 5-fluoro-1-methyl-pyrazol-4-yl-substituted nitronyl nitroxide radical and its coordination to 3d metal ions to form heterospin complexes. mdpi.com This demonstrates that fluorinated pyrazoles are viable ligands for the construction of functional magnetic materials.
Despite this, there is a lack of specific research on the coordination chemistry of 5-fluoro-3-nitro-1H-pyrazole or its 3-fluoro-5-nitro isomer. The strong electron-withdrawing nature of the nitro and fluoro groups would be expected to decrease the basicity of the pyrazole nitrogen atoms, which could influence their coordination ability. The potential for this molecule to act as a ligand in coordination or organometallic complexes remains an unexplored area of research.
Ligand Design for Metal Complexes
The design of ligands is crucial for tuning the properties of metal complexes for applications in catalysis, materials science, and medicinal chemistry. The pyrazole scaffold is a versatile platform for ligand design. researchgate.netresearchgate.net By introducing various substituents, it is possible to create ligands with specific donor atoms, steric profiles, and electronic properties.
Theoretically, 3-fluoro-5-nitro-1H-pyrazole could be incorporated into more complex ligand frameworks. For instance, the N-H position could be functionalized with a chelating arm containing other donor atoms (e.g., pyridine, phosphine, or carboxylate groups). Alternatively, the nitro group could be reduced to an amine, which could then be used as a point of attachment for other coordinating fragments.
Table 2: Potential Functionalization of 3-Fluoro-5-nitro-1H-pyrazole for Ligand Synthesis
| Position of Modification | Synthetic Transformation | Resulting Ligand Type |
| N1-position | Alkylation with a functionalized alkyl halide (e.g., 2-(chloromethyl)pyridine) | Bidentate N,N'-donor ligand |
| C5-position (via nitro reduction) | Reduction to an amine, followed by Schiff base condensation with a salicylaldehyde (B1680747) derivative | Tridentate N,N',O-donor ligand |
| C5-position (via nitro reduction) | Reduction to an amine, followed by acylation with a carboxylic acid bearing another donor group | Bidentate or tridentate ligand depending on the acylating agent |
While these strategies are plausible based on the principles of ligand design and the known reactivity of pyrazoles, the scientific literature does not currently contain specific examples of ligands that have been synthesized from this compound or its isomer. The potential of this compound in the design of novel ligands for metal complexes is yet to be realized and documented.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The development of efficient and versatile synthetic methodologies is paramount for the exploration of any new chemical entity. For 5-fluoro-3-nitro-1H-pyrazole, future research could focus on adapting and optimizing existing methods for the synthesis of fluorinated pyrazoles. scispace.comnih.govmdpi.com
One promising approach involves the cyclocondensation of fluorinated building blocks. For instance, the reaction of a fluorinated 1,3-dicarbonyl compound with a suitable hydrazine (B178648) derivative could provide a direct route to the pyrazole (B372694) core. Subsequent nitration would then yield the target compound. The regioselectivity of the nitration step would be a critical aspect to investigate, as the fluorine atom and the pyrazole ring's inherent electronic properties will direct the incoming nitro group.
Another avenue for exploration is the direct fluorination of a pre-formed nitropyrazole ring. Modern electrophilic fluorinating agents, such as Selectfluor®, could be employed for this purpose. The challenge would lie in controlling the regioselectivity of the fluorination reaction to obtain the desired 5-fluoro isomer.
Multi-component reactions, which allow for the construction of complex molecules in a single step, represent an attractive strategy. ias.ac.in Designing a multi-component reaction that incorporates a fluorine source, a nitrogen source, and a suitable carbon backbone could provide a highly efficient and atom-economical route to this compound and its derivatives.
| Synthetic Strategy | Key Precursors | Potential Advantages |
| Cyclocondensation and Nitration | Fluorinated 1,3-dicarbonyls, Hydrazine | Potentially straightforward, builds on established methods |
| Direct Fluorination | 3-nitro-1H-pyrazole, Electrophilic fluorinating agent | Direct introduction of fluorine, may require optimization for regioselectivity |
| Multi-component Reaction | Fluorine source, Nitrogen source, Carbon backbone | High efficiency, atom economy, rapid access to derivatives |
Exploration of Undiscovered Reactivity Pathways
The interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom is expected to impart unique reactivity to the this compound ring. Future research should aim to systematically investigate its behavior in various chemical transformations.
Nucleophilic aromatic substitution (SNAr) reactions are a key area to explore. The strong electron-withdrawing nature of the nitro group should activate the pyrazole ring towards nucleophilic attack. The fluorine atom at the 5-position could potentially act as a leaving group, allowing for the introduction of a variety of substituents at this position. The susceptibility of other positions to nucleophilic attack should also be investigated.
The reduction of the nitro group to an amino group would provide access to a whole new class of derivatives, namely 5-fluoro-1H-pyrazol-3-amines. These amino-pyrazoles are valuable building blocks for the synthesis of fused heterocyclic systems and other complex molecules with potential biological activity. mdpi.com
Furthermore, the pyrazole ring itself can participate in various cycloaddition reactions. Investigating the dienophilic or dipolarophilic nature of this compound could lead to the discovery of novel and complex molecular architectures.
| Reaction Type | Potential Outcome | Significance |
| Nucleophilic Aromatic Substitution | Substitution of the fluorine atom or other ring positions | Access to a wide range of functionalized derivatives |
| Nitro Group Reduction | Formation of 5-fluoro-1H-pyrazol-3-amine | Key intermediate for further derivatization and synthesis of fused systems |
| Cycloaddition Reactions | Formation of novel polycyclic compounds | Expansion of the chemical space accessible from the parent compound |
Advanced Computational Predictions for Molecular Design
In silico methods are indispensable tools in modern chemical research. mdpi.com Future studies on this compound should leverage advanced computational chemistry to predict its molecular properties and guide experimental work.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's geometry, electronic structure, and spectroscopic properties. This information would be invaluable for understanding its reactivity and for interpreting experimental data. For instance, calculating the electrostatic potential map could help predict the most likely sites for electrophilic and nucleophilic attack.
Molecular docking studies could be used to predict the binding affinity of this compound and its derivatives to various biological targets. This would enable the rational design of new compounds with improved pharmacological profiles. By screening a virtual library of derivatives against specific protein targets, researchers can prioritize the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) studies could also be performed once a sufficient number of derivatives with known biological activity have been synthesized and tested. This would allow for the development of predictive models that can guide the design of new compounds with enhanced activity.
Integration with Emerging Chemical Methodologies
The field of synthetic chemistry is constantly evolving, with new methodologies and technologies emerging at a rapid pace. Future research on this compound should aim to integrate these cutting-edge techniques to accelerate discovery and innovation.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could enable its production on a larger scale and facilitate the rapid optimization of reaction conditions.
Photoredox catalysis has emerged as a powerful tool for the formation of a wide range of chemical bonds under mild conditions. mdpi.com Exploring the use of photoredox catalysis for the synthesis and functionalization of this compound could open up new avenues for the creation of novel derivatives that are not accessible through traditional methods.
Finally, the use of high-throughput screening techniques could significantly accelerate the discovery of new biological activities for this compound and its derivatives. By screening large libraries of compounds against a panel of biological targets, researchers can quickly identify promising lead compounds for further development.
Q & A
Q. What are the standard synthetic routes for preparing 5-fluoro-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitration and fluorination steps. A modified approach from Herve et al. (2010) for nitro-pyrazoles can be adapted:
Start with a fluorinated pyrazole precursor (e.g., 3-fluoro-1H-pyrazole).
Perform regioselective nitration using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to minimize decomposition .
Purify via recrystallization in ethanol/water (yield: ~60–70%).
Key Variables :
- Temperature control (<10°C) prevents side reactions (e.g., ring oxidation).
- Solvent polarity affects regioselectivity; polar aprotic solvents (e.g., DMF) improve nitro-group positioning .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., ¹⁹F NMR chemical shifts at δ −110 to −120 ppm for aromatic fluorine) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between pyrazole and substituents; see Yamuna et al., 2014 for fluorinated pyrazole salts) .
- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and C-F (∼1250 cm⁻¹) stretching vibrations .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity : Classified as WGK 3 (highly hazardous to aquatic systems). Use fume hoods and avoid aqueous waste disposal .
- Reactivity : Nitro groups increase explosion risk under heat (>150°C). Store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the nitro and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Mechanistic Insight : The nitro group at C3 and fluorine at C5 deactivate the pyrazole ring, directing nucleophiles to C4. Computational studies (e.g., DFT) predict a 1.5× higher activation energy for C4 substitution compared to unsubstituted pyrazoles .
- Experimental Validation : Use kinetic studies with substituted amines (e.g., aniline derivatives) in DMSO at 80°C. Monitor progress via HPLC to quantify regioselectivity .
Q. How can contradictory data regarding the thermal stability of nitro-pyrazole derivatives be resolved through experimental design?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under nitrogen vs. oxygen. For example, Dalinger et al. (2009) reported stable decomposition up to 200°C for 3,4,5-trinitropyrazole, but conflicting studies suggest decomposition at 150°C due to impurities .
- Control Experiments : Recrystallize samples to >99% purity (via column chromatography with ethyl acetate/hexane) and repeat DSC/TGA to isolate compound-specific stability .
Q. What computational methods are employed to predict the stability and electronic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
